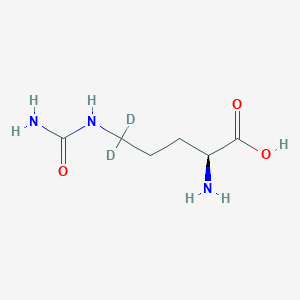
Xanthinesodiumsalt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sel de sodium de la xanthine: is a derivative of xanthine, a purine base found in most human body tissues and fluids, as well as in other organisms . Xanthine sodium salt is commonly used in biochemical research and has various applications in medicine and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Xanthine sodium salt can be synthesized by reacting xanthine with sodium hydroxide. The reaction typically involves dissolving xanthine in a sodium hydroxide solution and then isolating the sodium salt .
Industrial Production Methods: : Industrially, xanthine sodium salt is produced by similar methods, often involving large-scale reactions with sodium hydroxide and subsequent purification steps to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: : Xanthine sodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Xanthine sodium salt can be oxidized to uric acid using xanthine oxidase.
Substitution: It can undergo alkylation reactions with α,ω-dihaloalkanes to form various alkylated derivatives.
Major Products: : The major products formed from these reactions include uric acid and various alkylated xanthine derivatives .
Scientific Research Applications
Chemistry: : Xanthine sodium salt is used as a substrate in enzyme assays, particularly for xanthine oxidase .
Biology: : It is used in cell culture media to study cellular metabolism and enzyme activity .
Medicine: : Xanthine derivatives, including xanthine sodium salt, are used in the treatment of conditions like asthma and chronic obstructive pulmonary disease due to their bronchodilator effects .
Industry: : It is used in the production of pharmaceuticals and as a research tool in various biochemical assays .
Mechanism of Action
Xanthine sodium salt acts as a substrate for xanthine oxidase, leading to the production of uric acid . It also inhibits tissue phosphodiesterases, preventing the breakdown of cyclic AMP, which results in elevated cellular cyclic AMP levels . This mechanism is crucial for its bronchodilator and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds: : Xanthine sodium salt is similar to other xanthine derivatives such as caffeine, theobromine, and theophylline .
Uniqueness: : Unlike caffeine and theobromine, which are primarily used as stimulants, xanthine sodium salt is more commonly used in biochemical research and medical applications due to its specific interactions with enzymes like xanthine oxidase .
Conclusion
Xanthine sodium salt is a versatile compound with significant applications in research, medicine, and industry. Its unique properties and interactions make it a valuable tool in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : Xanthine sodium salt can be synthesized by reacting xanthine with sodium hydroxide. The reaction typically involves dissolving xanthine in a sodium hydroxide solution and then isolating the sodium salt .
Industrial Production Methods: : Industrially, xanthine sodium salt is produced by similar methods, often involving large-scale reactions with sodium hydroxide and subsequent purification steps to ensure high purity .
Analyse Des Réactions Chimiques
Types of Reactions: : Xanthine sodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Xanthine sodium salt can be oxidized to uric acid using xanthine oxidase.
Substitution: It can undergo alkylation reactions with α,ω-dihaloalkanes to form various alkylated derivatives.
Major Products: : The major products formed from these reactions include uric acid and various alkylated xanthine derivatives .
Applications De Recherche Scientifique
Chemistry: : Xanthine sodium salt is used as a substrate in enzyme assays, particularly for xanthine oxidase .
Biology: : It is used in cell culture media to study cellular metabolism and enzyme activity .
Medicine: : Xanthine derivatives, including xanthine sodium salt, are used in the treatment of conditions like asthma and chronic obstructive pulmonary disease due to their bronchodilator effects .
Industry: : It is used in the production of pharmaceuticals and as a research tool in various biochemical assays .
Mécanisme D'action
Xanthine sodium salt acts as a substrate for xanthine oxidase, leading to the production of uric acid . It also inhibits tissue phosphodiesterases, preventing the breakdown of cyclic AMP, which results in elevated cellular cyclic AMP levels . This mechanism is crucial for its bronchodilator and anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds: : Xanthine sodium salt is similar to other xanthine derivatives such as caffeine, theobromine, and theophylline .
Uniqueness: : Unlike caffeine and theobromine, which are primarily used as stimulants, xanthine sodium salt is more commonly used in biochemical research and medical applications due to its specific interactions with enzymes like xanthine oxidase .
Conclusion
Xanthine sodium salt is a versatile compound with significant applications in research, medicine, and industry. Its unique properties and interactions make it a valuable tool in various scientific fields.
Propriétés
Numéro CAS |
68738-87-4 |
|---|---|
Formule moléculaire |
C5H3N4NaO2 |
Poids moléculaire |
174.09 g/mol |
Nom IUPAC |
sodium;9H-purin-3-ide-2,6-dione |
InChI |
InChI=1S/C5H4N4O2.Na/c10-4-2-3(7-1-6-2)8-5(11)9-4;/h1H,(H3,6,7,8,9,10,11);/q;+1/p-1 |
Clé InChI |
HKDXLLDCXWUUKY-UHFFFAOYSA-M |
SMILES canonique |
C1=NC2=C(N1)[N-]C(=O)NC2=O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3-(2-chlorophenyl)-4-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B12057978.png)

![[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B12057991.png)


